ETX1317 sodium is a novel compound classified as a broad-spectrum inhibitor of serine β-lactamases, which are enzymes responsible for antibiotic resistance in various pathogenic bacteria. Developed by Entasis Therapeutics, ETX1317 is designed to restore the efficacy of β-lactam antibiotics against resistant strains by inhibiting these enzymes. Its chemical structure is derived from the diazabicyclooctane class, which has shown promise in combating antibiotic resistance.
ETX1317 sodium is synthesized through established chemical methodologies and is characterized as a diazabicyclooctane derivative. This class of compounds has been recognized for its ability to inhibit a wide range of β-lactamases, including class A, C, and D enzymes, making ETX1317 a significant candidate in the fight against multi-drug resistant bacterial infections. The compound's purity has been reported at 95% as measured by high-performance liquid chromatography (HPLC) .
The synthesis of ETX1317 involves several key steps that utilize various reagents and conditions to achieve the desired compound. The initial synthesis begins with the preparation of chiral bromofluoroacetates, which undergo multiple reactions including debenzylation and coupling with other compounds to yield intermediates that ultimately lead to ETX1317. The final stages involve modifications at specific positions on the molecule to enhance its inhibitory properties against β-lactamases .
The synthetic pathway can be summarized as follows:
ETX1317 features a unique molecular structure characterized by its diazabicyclooctane core, which is essential for its mechanism of action. The compound contains a cyclic urea moiety that interacts with the catalytic serine residue in β-lactamases, forming a covalent bond that inhibits enzyme activity .
Key structural details include:
ETX1317 primarily functions through covalent modification of serine residues in β-lactamases. The mechanism involves acylation where the cyclic urea reacts with the active site serine, leading to the formation of an acyl-enzyme complex . This reaction is characterized by high second-order rate constants indicating potent inhibition.
Key reaction characteristics:
The mechanism of action for ETX1317 involves its binding to serine β-lactamases, where it forms a stable covalent bond with the catalytic serine. This interaction effectively prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their antibacterial activity.
Key aspects of the mechanism include:
ETX1317 sodium possesses distinct physical and chemical properties that contribute to its functionality:
Relevant data indicate that ETX1317 maintains structural integrity during interactions with various β-lactamases, allowing for effective inhibition across different bacterial strains .
ETX1317 sodium is primarily utilized in research aimed at combating antibiotic resistance. Its ability to inhibit a broad range of β-lactamases makes it a valuable tool in restoring the effectiveness of existing antibiotics. Potential applications include:
The ongoing research into ETX1317's pharmacological properties may lead to new treatment protocols for infections caused by multidrug-resistant organisms .
Antimicrobial resistance (AMR) in Gram-negative bacteria represents a critical global health threat, characterized by high morbidity, mortality, and healthcare costs. The World Health Organization (WHO) classifies carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales as "critical priority" pathogens due to their multidrug-resistant (MDR) phenotypes [2] [6]. These pathogens cause severe infections, including ventilator-associated pneumonia, bloodstream infections, and complicated urinary tract infections (cUTIs), with mortality rates exceeding 40% in carbapenem-resistant A. baumannii infections [4] [9]. The economic burden is staggering, with AMR projected to reduce global GDP by $55 trillion by 2050 without intervention [6]. Gram-negative bacteria possess a structurally dynamic cell envelope comprising an outer membrane (OM), peptidoglycan layer, and inner membrane (IM). The asymmetric OM, enriched with lipopolysaccharides (LPS) and porins, acts as a permeability barrier that restricts antibiotic entry—a key intrinsic resistance mechanism distinguishing them from Gram-positive bacteria [2] [8].
Table 1: WHO Priority Gram-Negative Pathogens and Key Resistance Mechanisms
Pathogen Category | Examples | Resistance Mechanisms | Clinical Impact |
---|---|---|---|
Critical Priority | Carbapenem-resistant A. baumannii, P. aeruginosa, Enterobacterales | ESBLs, Carbapenemases (KPC, NDM, OXA-48), AmpC β-lactamases | High mortality (25-70% in ICU infections) |
High Priority | ESBL-producing Enterobacterales | CTX-M, TEM, SHV enzymes | 12-38% global resistance to 3rd-gen cephalosporins |
Medium Priority | Salmonella spp., Haemophilus influenzae | Plasmid-mediated AmpC, porin mutations | Community-acquired infections |
Serine β-lactamases (SBLs; Ambler classes A, C, D) are hydrolytic enzymes that inactivate β-lactam antibiotics by cleaving the amide bond of their four-membered ring. These enzymes utilize an active-site serine residue for nucleophilic attack, forming a transient acyl-enzyme intermediate [3] [5] [10]. Class A enzymes (e.g., TEM, SHV, CTX-M, KPC) confer resistance to penicillins and cephalosporins; class C (AmpC) hydrolyzes cephalosporins and monobactams; class D (OXA-type) targets carbapenems, particularly in A. baumannii [2] [10]. The genes encoding these enzymes are often plasmid-borne, facilitating rapid horizontal transfer among bacterial populations. Extended-spectrum β-lactamases (ESBLs) like CTX-M-15 can hydrolyze third-generation cephalosporins (e.g., ceftazidime, cefotaxime), while carbapenemases such as KPC-2 and OXA-48 render last-resort carbapenems ineffective [3] [9]. SBLs account for >80% of β-lactam resistance in Enterobacterales, with CTX-M enzymes now prevalent in community settings [6] [10].
Diazabicyclooctanes (DBOs) represent a novel class of non-β-lactam β-lactamase inhibitors that covalently acylate SBLs. Unlike traditional inhibitors (e.g., clavulanic acid), DBOs feature a bridged bicyclic core that mimics the β-lactam ring's conformation but resists hydrolysis through strategic chemical modifications [3] [7]. Avibactam (approved in 2015) and relebactam (2019) were pioneering DBOs that inhibit classes A and C SBLs. However, their intravenous administration limitations and variable activity against class D enzymes necessitated next-generation inhibitors [5] [7]. ETX1317 emerged from rational drug design efforts to address these gaps, incorporating an endocyclic carbon-carbon double bond and fluoroacetate group to enhance reactivity against OXA-type carbapenemases [7]. Its prodrug, ETX0282, was engineered for oral bioavailability—a critical advancement for outpatient treatment of MDR infections [3] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: